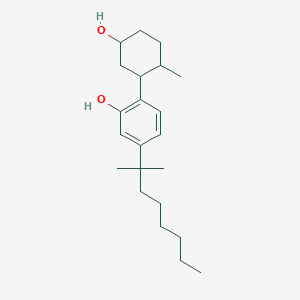
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol, also known as O-1602, is a synthetic cannabinoid. It was first synthesized in 2002 by researchers at Organon International, a pharmaceutical company. Since then, it has gained attention for its potential therapeutic applications.
Mechanism of Action
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol activates GPR55, which is a member of the cannabinoid receptor family. However, unlike other members of this family, such as CB1 and CB2, GPR55 is not activated by THC, the psychoactive component of cannabis. Activation of GPR55 by this compound leads to the release of calcium ions and the activation of various signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the activation of GPR55, the release of calcium ions, and the activation of various signaling pathways. It has also been shown to have anti-inflammatory effects and to reduce pain in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol in lab experiments is that it is a synthetic compound, which means that its purity and consistency can be tightly controlled. This makes it easier to replicate experiments and to compare results across different studies. One limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or effects.
Future Directions
There are several potential future directions for research on 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol. One area of interest is the development of drugs that target GPR55, which could be used to treat pain and inflammation. Another area of interest is the study of the physiological effects of this compound and other synthetic cannabinoids, which could provide insights into the mechanisms of pain and inflammation. Finally, there is a need for further research on the safety and toxicity of this compound and other synthetic cannabinoids, particularly in the context of long-term use.
Synthesis Methods
The synthesis of 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol involves several steps. The starting material is 2-methylcyclohexanone, which is reacted with methyl magnesium bromide to form a Grignard reagent. This reagent is then reacted with 2-methyloctan-2-ol to form a tertiary alcohol. The alcohol is then oxidized to form the ketone, which is reacted with phenol in the presence of a Lewis acid catalyst to form this compound.
Scientific Research Applications
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol has been studied for its potential therapeutic applications, particularly in the treatment of pain. It has been shown to activate the G protein-coupled receptor GPR55, which is involved in pain signaling. This compound has also been shown to have anti-inflammatory effects.
properties
CAS RN |
132296-14-1 |
|---|---|
Molecular Formula |
C18H30O8 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-(5-hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol |
InChI |
InChI=1S/C22H36O2/c1-5-6-7-8-13-22(3,4)17-10-12-19(21(24)14-17)20-15-18(23)11-9-16(20)2/h10,12,14,16,18,20,23-24H,5-9,11,13,15H2,1-4H3 |
InChI Key |
OTPOYNIGJRTIFG-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2C)O)O |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)
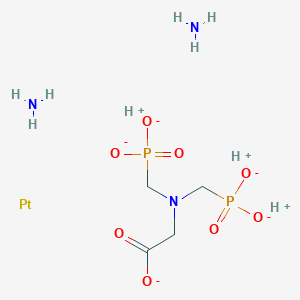

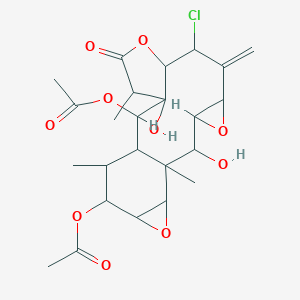
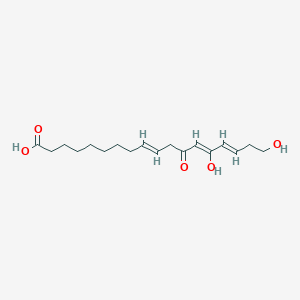
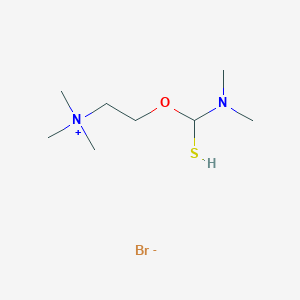
![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)
![[(2R,4R,6R,7R,10S,14S,16S,18R)-2,10,14,16-Tetrahydroxy-6-methyl-7-(6-oxopyran-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-18-yl] acetate](/img/structure/B236046.png)
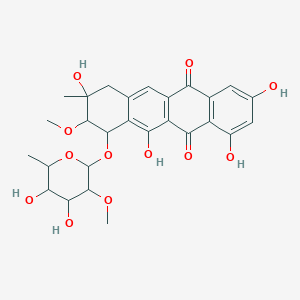



![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)